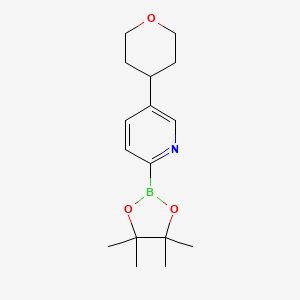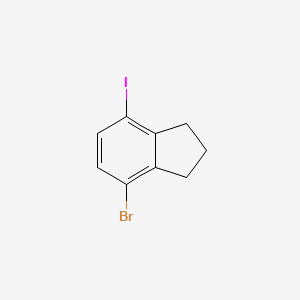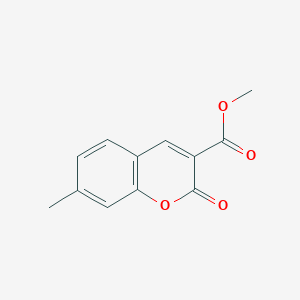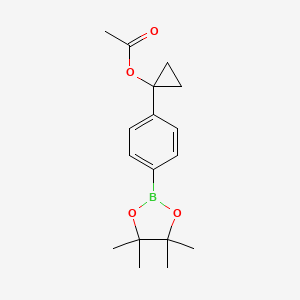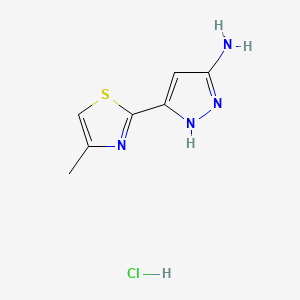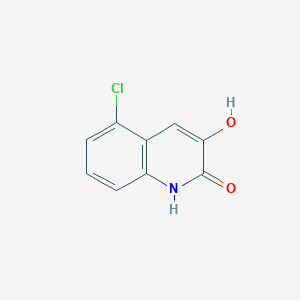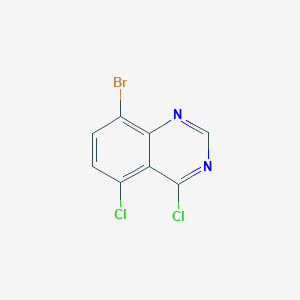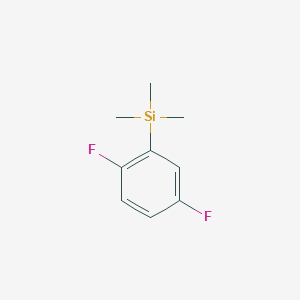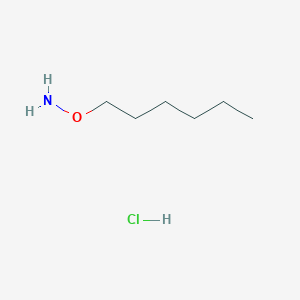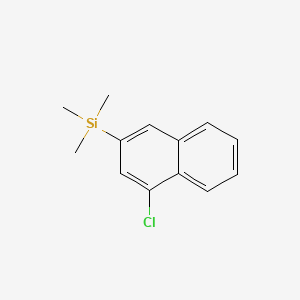
(4-Chloro-2-naphthyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15ClSi. This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom at the 4-position and a trimethylsilyl group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-naphthyl)trimethylsilane typically involves the reaction of 4-chloro-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Chloro-2-naphthol+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding naphthylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of (4-substituted-2-naphthyl)trimethylsilane derivatives.
Oxidation: Formation of 4-chloro-2-naphthoquinone or other oxidized products.
Reduction: Formation of (4-chloro-2-naphthyl)silane.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a protecting group for hydroxyl functionalities.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-naphthyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A widely used silylating agent in organic synthesis.
(4-Bromo-2-naphthyl)trimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(4-Methyl-2-naphthyl)trimethylsilane: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-Chloro-2-naphthyl)trimethylsilane is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C13H15ClSi |
|---|---|
Molekulargewicht |
234.79 g/mol |
IUPAC-Name |
(4-chloronaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15ClSi/c1-15(2,3)11-8-10-6-4-5-7-12(10)13(14)9-11/h4-9H,1-3H3 |
InChI-Schlüssel |
YOWIVGLUYJQJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


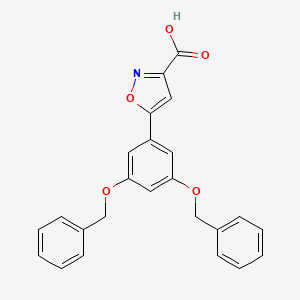

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

